molecular formula C20H24O3 B13394232 7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one

7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one

Cat. No.: B13394232
M. Wt: 312.4 g/mol
InChI Key: YOTWCVLUMOQAFC-UHFFFAOYSA-N
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Description

7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one is a complex organic compound that features a unique structure combining a furan ring with a cyclodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the furan and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, making them potential candidates for drug development.

Medicine

The compound and its derivatives could be investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclodecane framework provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-3-carboxylic acid derivatives
  • Cyclodecane derivatives
  • Dimethyl-substituted furans

Uniqueness

The uniqueness of 7-[2-(Furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one lies in its combined structural features

Properties

IUPAC Name

7-[2-(furan-3-yl)ethyl]-6,7-dimethyl-3,4,5,6-tetrahydrocyclodeca[c]furan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-15-6-7-17-14-23-19(21)18(17)5-3-4-10-20(15,2)11-8-16-9-12-22-13-16/h3-5,9-10,12-13,15H,6-8,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWCVLUMOQAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C=CC=CC1(C)CCC3=COC=C3)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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